3-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole
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Overview
Description
The compound “3-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole” appears to contain a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms. It also contains an isobutoxymethyl group and a 3,3,3-trifluoropropyl group. The presence of these groups could potentially influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a pyrazole ring substituted with isobutoxymethyl and 3,3,3-trifluoropropyl groups. The exact structure and the positions of these substituents on the pyrazole ring would significantly influence the compound’s properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of the pyrazole ring and the isobutoxymethyl and 3,3,3-trifluoropropyl groups. The pyrazole ring, being an aromatic system, might undergo electrophilic substitution reactions. The other groups could also participate in various reactions depending on their functional groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atoms in the 3,3,3-trifluoropropyl group could increase the compound’s stability and affect its interactions with other molecules .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(2-methylpropoxymethyl)-1-(3,3,3-trifluoropropyl)pyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F3N2O/c1-9(2)7-17-8-10-3-5-16(15-10)6-4-11(12,13)14/h3,5,9H,4,6-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQONOJUIXHYHKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCC1=NN(C=C1)CCC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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